molecular formula C16H16F3N3OS B2626595 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 1105202-36-5

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2626595
CAS No.: 1105202-36-5
M. Wt: 355.38
InChI Key: ZBRNCDCMGISAOM-UHFFFAOYSA-N
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Description

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a thiadiazole ring, a trifluoromethyl-substituted benzoyl group, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Piperidine: The final step might involve coupling the thiadiazole and benzoyl groups with piperidine under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities, making it of interest in drug discovery.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Compounds with thiadiazole and piperidine moieties have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

Industrially, the compound might find applications in the development of new agrochemicals or as a specialty chemical in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzoylpiperidine: Lacks the trifluoromethyl group, which might affect its biological activity.

    3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(chloromethyl)benzoyl]piperidine: Contains a chloromethyl group instead of a trifluoromethyl group, which could influence its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine might confer unique properties, such as increased lipophilicity and metabolic stability, which could enhance its potential as a drug candidate.

Properties

IUPAC Name

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-10-20-21-14(24-10)11-5-4-8-22(9-11)15(23)12-6-2-3-7-13(12)16(17,18)19/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNCDCMGISAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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